molecular formula C15H20BFO4 B1426174 Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 861905-22-8

Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1426174
CAS RN: 861905-22-8
M. Wt: 294.13 g/mol
InChI Key: JMCOYJWUCDGIPI-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3F4M5TMB, is a boron-containing compound that has been studied for its potential uses in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2018, and has been used in a number of studies due to its unique properties.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with benzene rings. It has been synthesized through a three-step substitution reaction and analyzed using various spectroscopic methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. X-ray diffraction has been used for crystallographic and conformational analyses, confirming the compound's structure. Density functional theory (DFT) calculations further validated the molecular structure, showing consistency with X-ray diffraction results. This compound's molecular electrostatic potential and frontier molecular orbitals have also been investigated using DFT, revealing some of its physicochemical properties (Huang et al., 2021).

Vibrational Property Studies

In another study, vibrational properties of related compounds, including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, were explored. These compounds were synthesized and characterized using FT-IR, 1H NMR, 13C NMR, and MS spectroscopy. X-ray diffraction confirmed the single crystals of these compounds. The research included DFT and TD-DFT calculations, providing comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential (MEP) (Wu et al., 2021).

Application in Pd-catalyzed Borylation

The compound has been used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides. This method has shown effectiveness, particularly in borylation of arylbromides bearing sulfonyl groups, suggesting its utility in specialized chemical syntheses (Takagi & Yamakawa, 2013).

Detection of Hydrogen Peroxide Vapor

The compound has been involved in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The research highlighted its potential in enhancing sensing performance for hydrogen peroxide vapor detection (Fu et al., 2016).

Liquid Crystal Studies

Its derivatives have been investigated for their mesomorphic properties, particularly in the study of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates. The research examined the influence of terminal and lateral substitution on phase transition temperatures and the stability of smectic A phases, indicating its potential application in material science (Dabrowski et al., 1995).

properties

IUPAC Name

methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-9-11(7-10(8-12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOYJWUCDGIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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